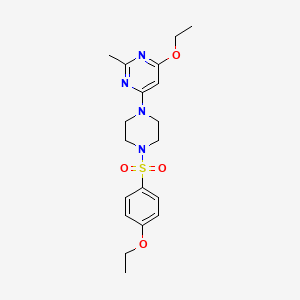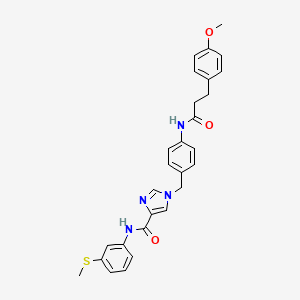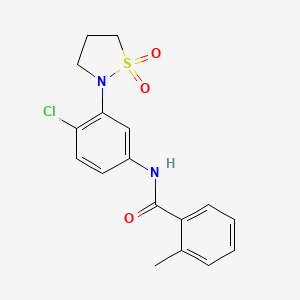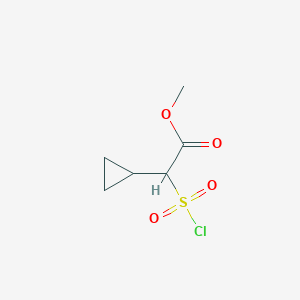
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Methodology Development
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine and its derivatives have been explored in various chemical syntheses and methodology developments. A notable study presented a methodology for the parallel, solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, starting from a related pyrimidinone compound. This process involved tosylate substitution by amines, base-catalyzed rearrangement, and sulfide to sulfone oxidation, yielding the final products with high purity without the need for chromatographic purification (Radi et al., 2005).
Pharmacological Research
In pharmacological research, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Compounds exhibited significant anti-proliferative activities, with some showing better efficacy than the control drug, curcumin. Molecular docking studies revealed good binding affinities of active compounds against Bcl-2 protein, underscoring the potential of these molecules as anticancer agents (Parveen et al., 2017).
Antimicrobial and Anti-inflammatory Studies
Research into the antimicrobial and anti-inflammatory potential of novel methylpyrimidine sulfonyl piperazine derivatives showcased a strategic synthesis involving Suzuki coupling. These compounds were evaluated for their in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, anthelmintic activity using Pheretima posthuma, and anti-inflammatory activity in a carrageenan-induced rat paw edema model. Several of these synthesized compounds emerged as potent pharmacophores, demonstrating significant biological activities (Mohan et al., 2014).
Material Science Applications
In material science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux were developed for dye treatment applications. These membranes were prepared using sulfonated aromatic diamine monomers, demonstrating an increase in water flux by enhancing surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups played a crucial role in the water permeation and rejection of dyes, indicating the applicability of these materials in water purification processes (Liu et al., 2012).
Propriétés
IUPAC Name |
4-ethoxy-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-26-16-6-8-17(9-7-16)28(24,25)23-12-10-22(11-13-23)18-14-19(27-5-2)21-15(3)20-18/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZKMZBANTUFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)

![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)




![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)
![5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730458.png)

